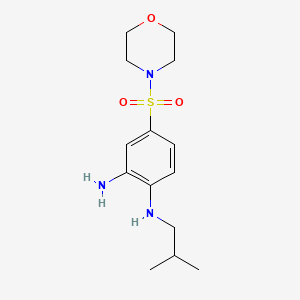

1-N-(2-甲基丙基)-4-(吗啉-4-磺酰基)苯-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a derivative of benzene-1,2-diamine, which is a class of compounds that have been studied for various applications, including their electrochemical properties and potential use in liquid crystal technology. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, has been achieved through the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles. This process utilizes controlled-potential and constant current techniques, avoiding the use of toxic reagents and producing high yields of the desired products . Although the specific synthesis of 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is not detailed, similar methodologies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds in the benzene-1,2-diamine family can be characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These methods provide information on the molecular conformation, bond angles, bond lengths, and electronic properties such as the HOMO-LUMO energy gap, electronegativity, and Mulliken charges . X-ray diffraction can also be used to determine the conformation of the sulfonyl group and the orientation of the nitrogen atom within the morpholine ring .

Chemical Reactions Analysis

The benzene-1,2-diamine derivatives can act as Michael acceptors in reactions, as indicated by the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamines . The reactivity of the specific compound 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine can be inferred to be similar, with potential applications in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical properties of benzene-1,2-diamine derivatives, such as transition temperatures and mesophase behavior, can be studied using differential scanning calorimetry and polarizing microscopy. These compounds have been found to exhibit smectogenic properties, with both tilted and non-tilted molecular orientations in their smectic phases . The chemical properties, such as the barrier to ring inversion in morpholine derivatives, can be influenced by the degree of conjugation and electron-withdrawing power of substituents, as studied by variable-temperature (1)H NMR spectroscopy .

科学研究应用

杂环的合成

一项研究报告了C-取代吗啉和其他杂环的简明合成,展示了1,2-或1,3-氨基醇/二胺与特定锍盐反应的效用。这种方法产生了中等至优异的结果,突出了该方法在环境条件下创建吗啉基结构的有效性,而无需无水溶剂(Matlock等,2015)。

电化学合成

另一项研究重点关注1-N-苯基-4-(磺酰基)苯-1,2-二胺衍生物的电化学合成,提供了一种温和且区域选择性的方案。该过程涉及2-氨基二苯胺的阳极氧化,利用亚磺酸作为亲核试剂,突出了一种通过避免有毒试剂和使用水/乙醇混合物来实现绿色化学方法(Sharafi-kolkeshvandi等,2016)。

杂环化合物的环化剂

作为一种有效的环化剂,溴乙基锍盐的研究揭示了其在合成1,4-杂环化合物(包括吗啉和苯并恶二氮杂卓)中的潜力。该方法以其简单性和对各种氮取代基的广泛适用性而著称,为杂环提供了直接的途径(Yar等,2009)。

分子结构研究

对1,3-二(吗啉-4-基)苯的氨基和硝基衍生物的分子结构的研究提供了对这些化合物的空间排列和反应性的见解。研究揭示了吗啉环如何与苯环相互作用,为理解聚合物研究中类似结构的行为提供了基础(Kovalevsky等,1998)。

金属离子的荧光受体

基于苯-1,2-二胺结构的荧光受体用于检测Ni2+和Cu2+离子,展示了这些化合物在环境监测和化学传感中的应用。这突出了1,2-二胺衍生物在设计用于金属离子检测的灵敏且选择性的化学传感器方面的多功能性(Pawar等,2015)。

动态核磁共振光谱

对N-磺酰吗啉中环反转的动态核磁共振光谱研究调查了环外共轭对吗啉环反转的影响。这项研究有助于更深入地了解N-磺酰吗啉的结构动力学,这与制药和材料科学相关(Modarresi-Alam等,2009)。

属性

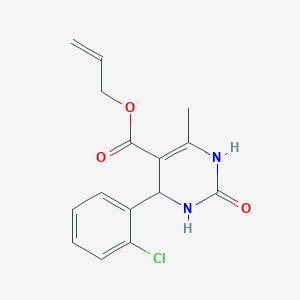

IUPAC Name |

1-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-11(2)10-16-14-4-3-12(9-13(14)15)21(18,19)17-5-7-20-8-6-17/h3-4,9,11,16H,5-8,10,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKINEYBHSHYABH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)

![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)